1-(3-Chloro-2-methylphenyl)-3-(3,4-dimethylphenyl)urea
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Overview
Description
N-(3-chloro-2-methylphenyl)-N’-(3,4-dimethylphenyl)urea is an organic compound belonging to the class of ureas It is characterized by the presence of two aromatic rings substituted with chlorine and methyl groups, connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-N’-(3,4-dimethylphenyl)urea typically involves the reaction of 3-chloro-2-methylaniline with 3,4-dimethylaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under controlled temperature conditions to ensure the formation of the desired urea derivative.
Industrial Production Methods: On an industrial scale, the production of N-(3-chloro-2-methylphenyl)-N’-(3,4-dimethylphenyl)urea can be achieved through continuous flow processes, which offer better control over reaction parameters and yield. The use of safer carbonylating agents and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: N-(3-chloro-2-methylphenyl)-N’-(3,4-dimethylphenyl)urea can undergo oxidation reactions, leading to the formation of corresponding urea oxides.
Reduction: Reduction of this compound can yield the corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Urea oxides.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-N’-(3,4-dimethylphenyl)urea has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
- N-(3-chloro-2-methylphenyl)-N’-(3,4-dichlorophenyl)urea
- N-(3-chloro-2-methylphenyl)-N’-(3,4-dimethoxyphenyl)urea
- N-(3-chloro-2-methylphenyl)-N’-(3,4-dimethylphenyl)thiourea
Comparison: N-(3-chloro-2-methylphenyl)-N’-(3,4-dimethylphenyl)urea is unique due to the specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable candidate for specific applications.
Properties
Molecular Formula |
C16H17ClN2O |
---|---|
Molecular Weight |
288.77 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(3,4-dimethylphenyl)urea |
InChI |
InChI=1S/C16H17ClN2O/c1-10-7-8-13(9-11(10)2)18-16(20)19-15-6-4-5-14(17)12(15)3/h4-9H,1-3H3,(H2,18,19,20) |
InChI Key |
SEOUWHCXSYJFAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C(=CC=C2)Cl)C)C |
Origin of Product |
United States |
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